4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is a complex organic compound belonging to the class of heterocyclic compounds This compound features a triazole ring fused with a pyridazine ring, making it a part of the triazolopyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core. This can be achieved by reacting 4-amino-3-mercapto-1,2,4-triazole with an appropriate α-bromoketone under controlled conditions to form the triazolopyridazine ring .
Subsequently, the triazolopyridazine intermediate is reacted with 2-bromoethylamine to introduce the ethylamine side chain. The final step involves the sulfonation of the intermediate with 4-methylbenzenesulfonyl chloride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The sulfonamide group can interact with various biological receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-c]quinazoline: Exhibits potent anticancer properties.
Bis[1,2,4]triazolo[4,3-b3’,4’-f][1,2,4,5]tetrazine: Studied for its energetic material properties.
Uniqueness
4-methyl-N-(2-{6-sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzene-1-sulfonamide is unique due to its combination of a triazolopyridazine core with a mercapto and sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-N-[2-(6-sulfanylidene-5H-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c1-10-2-4-11(5-3-10)23(20,21)15-9-8-13-17-16-12-6-7-14(22)18-19(12)13/h2-7,15H,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCNRIBVBRHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2NC(=S)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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